molecular formula C14H12N4O B3340531 5-(3-Benzyloxyphenyl)-1H-tetrazole CAS No. 710980-14-6

5-(3-Benzyloxyphenyl)-1H-tetrazole

Cat. No.: B3340531
CAS No.: 710980-14-6
M. Wt: 252.27 g/mol
InChI Key: VWWINOIXMBLCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(3-Benzyloxyphenyl)-1H-tetrazole” is a compound that contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. The “5-(3-Benzyloxyphenyl)” part suggests that a benzyloxyphenyl group is attached to the 5-position of the tetrazole ring .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a tetrazole ring attached to a benzyloxyphenyl group at the 5-position . The exact structure would depend on the specific locations of the substituents on the benzene ring of the benzyloxyphenyl group.


Chemical Reactions Analysis

Tetrazoles can participate in various chemical reactions, including nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions . The benzyloxyphenyl group could also potentially undergo reactions at the benzylic position.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Tetrazoles are generally polar due to the presence of multiple nitrogen atoms, and the benzyloxyphenyl group could contribute to the compound’s lipophilicity .

Mechanism of Action

The mechanism of action of “5-(3-Benzyloxyphenyl)-1H-tetrazole” would depend on its specific biological target. Tetrazoles can act as bioisosteres for carboxylic acid groups, so this compound could potentially interact with biological targets in a similar manner to carboxylic acid-containing compounds .

Future Directions

Future research on “5-(3-Benzyloxyphenyl)-1H-tetrazole” could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

Properties

IUPAC Name

5-(3-phenylmethoxyphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-2-5-11(6-3-1)10-19-13-8-4-7-12(9-13)14-15-17-18-16-14/h1-9H,10H2,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWINOIXMBLCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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